1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, antitumor, and antifungal properties
Mechanism of Action
Target of Action
Related compounds such as sotorasib, which is also a piperazine derivative, have been found to target the kras protein . KRAS is a protein that plays a crucial role in cell signaling and regulation .
Mode of Action
Similar compounds like sotorasib act by inhibiting the kras protein, which is often mutated in various types of cancers . This inhibition prevents the protein from signaling cell growth and division, thereby slowing the progression of cancer .
Biochemical Pathways
Compounds with similar structures, such as sotorasib, affect the map kinase pathway . This pathway is involved in regulating cell growth and division .
Result of Action
Similar compounds like sotorasib have been found to inhibit the growth of cancer cells by blocking the activity of the mutated kras protein .
Biochemical Analysis
Biochemical Properties
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . The interaction between this compound and carbonic anhydrase may involve binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play crucial roles in the inflammatory response . By modulating the levels of these cytokines, this compound can impact cellular functions related to inflammation and immune response.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound may bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been suggested that this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular functions, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or analgesic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) or multidrug resistance proteins (MRPs) . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-methylpiperazine with 2-chloroethyl methyl sulfide under controlled conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can be compared with other similar piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)methanone: This compound has similar structural features but lacks the methylsulfanyl group, which may result in different pharmacological properties.
1-(4-Methylpiperazin-1-yl)-2-chloroethanone: This compound has a chloro group instead of the methylsulfanyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and pharmacological properties .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-9-3-5-10(6-4-9)8(11)7-12-2;/h3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHIEQVAIQKXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.